

# Comparative Analysis of ULK1/2 Inhibitors: DCC-3116 vs. SBI-0206965

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## Compound of Interest

Compound Name: DCC-3116

Cat. No.: B12363687

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In the landscape of targeted cancer therapy, the inhibition of autophagy has emerged as a promising strategy to overcome resistance to various treatments. Central to the initiation of autophagy are the ULK1 and ULK2 kinases, making them attractive targets for drug development. This guide provides a comparative analysis of two prominent ULK1/2 inhibitors, **DCC-3116** and SBI-0206965, with a focus on their mechanism of action, preclinical efficacy, and selectivity, supported by experimental data.

## Mechanism of Action and Target Specificity

Both **DCC-3116** and SBI-0206965 are small molecule inhibitors targeting the ULK1 and ULK2 kinases, which are essential for the initiation of the autophagy pathway.<sup>[1][2]</sup> Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive stress induced by therapies like MAPK pathway inhibitors.<sup>[3][4]</sup> By inhibiting ULK1/2, these compounds aim to block this survival mechanism and enhance the efficacy of other anticancer agents.<sup>[1][2]</sup>

**DCC-3116** is described as a potent and highly selective switch-control inhibitor of ULK1/2.<sup>[1]</sup> Preclinical data highlight its selectivity, with no off-target kinases identified within a 30-fold potency range of ULK1.<sup>[5]</sup> In contrast, while SBI-0206965 was initially identified as a ULK1 inhibitor, subsequent studies have revealed it to be a more promiscuous kinase inhibitor.<sup>[6][7]</sup> It potently inhibits several other kinases, including AMPK and members of the AMPK-related kinase family (NUAK1, MARK3/4), often with equal or greater potency than for ULK1.<sup>[6][7][8]</sup> This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing unforeseen toxicities.<sup>[6][7]</sup>

## In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the performance of **DCC-3116** and SBI-0206965 from preclinical studies.

Table 1: In Vitro Potency of **DCC-3116** and SBI-0206965

Compound	Target	Assay Type	IC50 (nM)	Reference
DCC-3116	ULK1	Enzymatic	4	<a href="#">[5]</a>
ULK2	Enzymatic	30	<a href="#">[5]</a>	
ULK1	Cellular	6	<a href="#">[5]</a>	
ULK2	Cellular	9	<a href="#">[5]</a>	
SBI-0206965	ULK1	Enzymatic	108	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a>
ULK2	Enzymatic	711	<a href="#">[9]</a> <a href="#">[10]</a>	

Table 2: Preclinical In Vivo Efficacy of **DCC-3116**

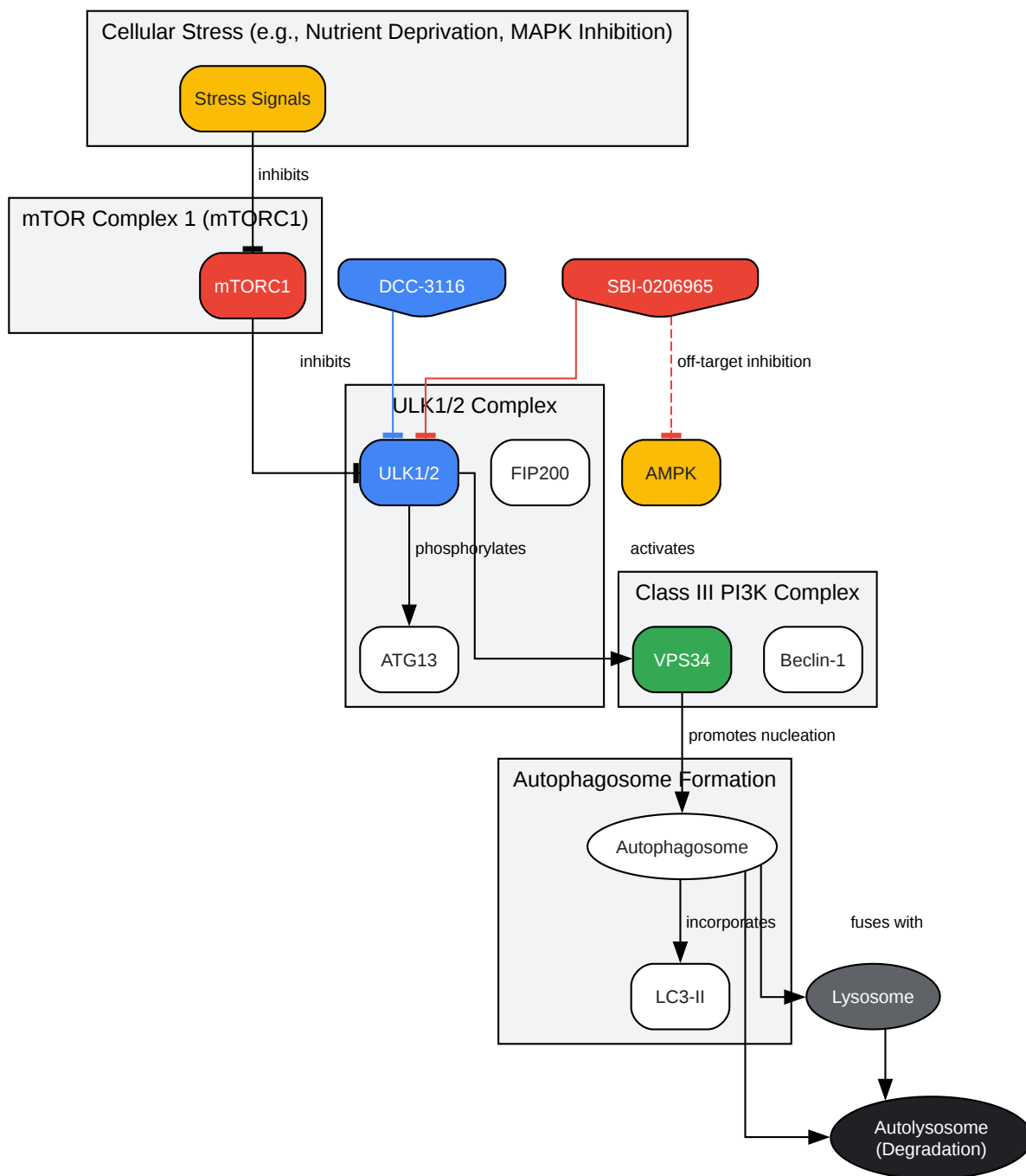
Cancer Model	Combination Agent	Dosage	Outcome	Reference
KIT exon 11-mutated GIST xenograft	Ripretinib (25 mg/kg)	50 mg/kg	100% tumor regression	<a href="#">[5]</a>
KRAS G12C-mutated NSCLC xenograft	Sotorasib (10 mg/kg)	50 mg/kg	100% tumor growth inhibition	

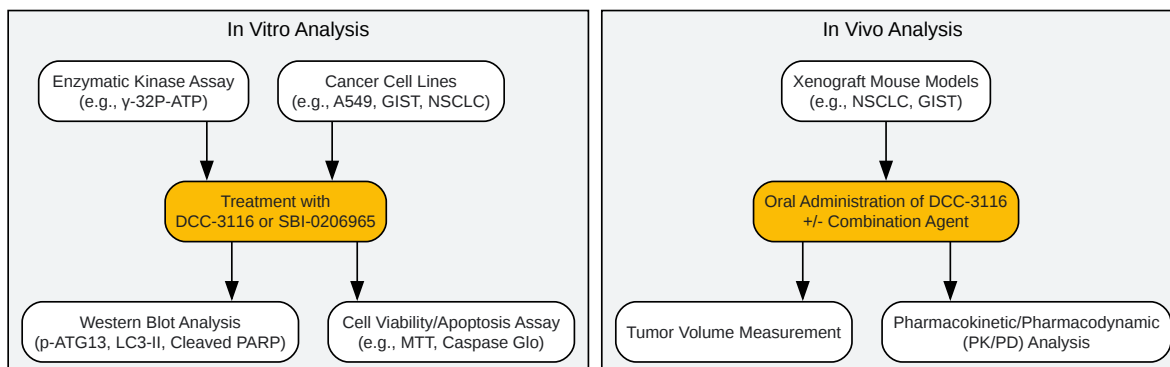
SBI-0206965 has demonstrated the ability to inhibit autophagy and promote apoptosis in various cancer cell lines.[\[2\]](#)[\[11\]](#) However, its utility in vivo is limited by poor oral absorption and low systemic exposure.[\[12\]](#)[\[13\]](#) In contrast, **DCC-3116** has shown promising in vivo efficacy, particularly in combination with MAPK pathway inhibitors, leading to significant tumor regression and growth inhibition in preclinical models.[\[5\]](#)[\[14\]](#) **DCC-3116** is currently being

evaluated in Phase 1/2 clinical trials as a single agent and in combination with other targeted therapies.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.





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